molecular formula C24H27ClN2O3 B12168359 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12168359
M. Wt: 426.9 g/mol
InChI Key: SHMLVLSZOLXHDI-LSDHQDQOSA-N
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Description

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, a chlorobenzoyl group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: This step often involves the use of 4-chlorobenzoic acid or its derivatives, which can be attached to the pyrrolidone ring through acylation reactions.

    Attachment of the Dimethylaminoethyl Side Chain: This can be done using alkylation reactions with dimethylaminoethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoyl derivatives: Compounds with similar structures but different substituents on the benzoyl group.

    Pyrrolidone derivatives: Compounds with variations in the pyrrolidone ring or side chains.

Uniqueness

The uniqueness of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27ClN2O3/c1-15(2)16-5-7-17(8-6-16)21-20(22(28)18-9-11-19(25)12-10-18)23(29)24(30)27(21)14-13-26(3)4/h5-12,15,21,28H,13-14H2,1-4H3/b22-20+

InChI Key

SHMLVLSZOLXHDI-LSDHQDQOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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